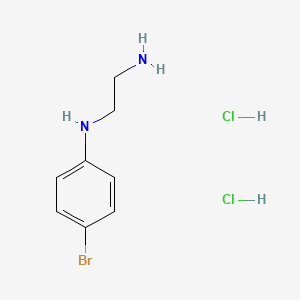
N1-(4-Bromophenyl)-1,2-ethanediamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(4-Bromophenyl)-1,2-ethanediamine dihydrochloride is a chemical compound characterized by its bromophenyl group attached to an ethanediamine backbone. This compound is known for its utility in various scientific research applications, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N1-(4-Bromophenyl)-1,2-ethanediamine dihydrochloride typically involves the reaction of 4-bromophenylamine with ethylenediamine under acidic conditions. The reaction proceeds through the formation of an intermediate complex, which is then hydrolyzed to yield the final product.
Industrial Production Methods: In an industrial setting, the compound is produced through a large-scale version of the synthetic route mentioned above. The process involves the use of reactors capable of handling large volumes of reactants and maintaining precise control over reaction conditions such as temperature, pressure, and pH.
Analyse Chemischer Reaktionen
Types of Reactions: N1-(4-Bromophenyl)-1,2-ethanediamine dihydrochloride can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: The compound can be oxidized to form N1-(4-bromophenyl)-1,2-ethanediamine oxide.
Reduction: Reduction reactions can yield N1-(4-bromophenyl)-1,2-ethanediamine.
Substitution: Substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N1-(4-Bromophenyl)-1,2-ethanediamine dihydrochloride is widely used in scientific research due to its unique chemical properties. It serves as a building block in organic synthesis, a reagent in biochemical assays, and a precursor in the development of pharmaceuticals. Its applications extend to materials science, where it is used in the synthesis of polymers and other advanced materials.
Wirkmechanismus
The mechanism by which N1-(4-Bromophenyl)-1,2-ethanediamine dihydrochloride exerts its effects depends on its specific application. In biochemical assays, it may act as an inhibitor or activator of certain enzymes, interacting with molecular targets and pathways involved in cellular processes. The exact mechanism can vary based on the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
N1-(4-Bromophenyl)-1,2-ethanediamine dihydrochloride is similar to other bromophenyl derivatives and ethanediamine compounds. its unique combination of functional groups and structural features sets it apart. Some similar compounds include:
4-Bromophenylamine
Ethanediamine
N1-(4-Bromophenyl)ethylenediamine
These compounds share structural similarities but differ in their specific applications and reactivity profiles.
Eigenschaften
IUPAC Name |
N'-(4-bromophenyl)ethane-1,2-diamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2.2ClH/c9-7-1-3-8(4-2-7)11-6-5-10;;/h1-4,11H,5-6,10H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSQBUXQUHHCHJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NCCN)Br.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrCl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-{3,6-Diazabicyclo[3.1.1]heptan-3-yl}ethan-1-one](/img/structure/B8097423.png)

![2-Chloro-6-methoxyimidazo[1,2-a]pyridine](/img/structure/B8097441.png)


![3-[(4-tert-Butylphenyl)methyl]piperidine HCl](/img/structure/B8097468.png)



![methyl 3-bromo-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate](/img/structure/B8097494.png)
